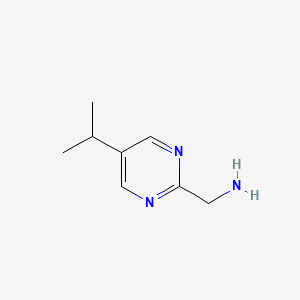

(5-Isopropylpyrimidin-2-YL)methanamine

Description

Significance of Pyrimidine (B1678525) Derivatives as Privileged Scaffolds in Synthetic Organic Chemistry

Pyrimidine derivatives are a class of heterocyclic organic compounds that are fundamental to numerous biological processes. mdpi.comnih.gov The pyrimidine ring system is a core component of nucleobases such as cytosine, thymine, and uracil, which are the building blocks of DNA and RNA. mdpi.com This inherent biological relevance has made the pyrimidine scaffold a "privileged structure" in medicinal chemistry and drug discovery. mdpi.comnih.gov

The versatility of the pyrimidine ring allows for a wide range of chemical modifications, enabling the synthesis of diverse compound libraries for screening and development. ijpsjournal.com The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, while various substituents can be introduced to modulate the compound's electronic properties, solubility, and steric profile. This adaptability makes pyrimidine derivatives attractive scaffolds for the design of molecules that can interact with a wide array of biological targets. mdpi.comnih.gov

Structural Context and Academic Relevance of (5-Isopropylpyrimidin-2-YL)methanamine

This compound is a derivative of pyrimidine characterized by an isopropyl group at the 5-position and a methanamine group at the 2-position. The 2-aminopyrimidine moiety is a well-established pharmacophore found in numerous biologically active compounds, including approved drugs. ijpsjournal.comnih.gov The amino group can participate in crucial hydrogen bonding interactions with biological targets, a key feature in the mechanism of action for many enzyme inhibitors. ijpsjournal.com

The isopropyl group at the 5-position is a lipophilic substituent that can influence the compound's pharmacokinetic properties, such as its ability to cross cell membranes. The steric bulk of the isopropyl group can also play a role in the compound's binding affinity and selectivity for its target. nih.gov The combination of these structural features makes this compound a compound of significant academic interest for the exploration of new chemical space and the development of novel bioactive molecules.

Historical Development and Current Trends in Aminopyrimidine Research

The study of pyrimidines dates back to the late 19th century with the initial isolation and characterization of the core nucleobases. Since then, research into pyrimidine chemistry has expanded exponentially, driven by the discovery of their diverse biological activities. wjarr.comorientjchem.org Early research focused on their role in nucleic acids, while later work uncovered their potential as therapeutic agents. wjarr.com

Currently, a major trend in aminopyrimidine research is their development as protein kinase inhibitors. mdpi.comnih.gov Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. acs.orgnih.gov The 2-aminopyrimidine scaffold has proven to be an effective hinge-binding motif in many kinase inhibitors, leading to the development of several successful drugs. mdpi.comnih.govacs.org

| Compound | Target Kinase | Reported IC50 |

|---|---|---|

| Alisertib (MLN8237) | Aurora A | 1.2 nM |

| Barasertib (AZD1152) | Aurora B | 0.37 nM |

| AMG900 | Aurora Kinases | 1-5 nM |

| PF-03814735 | Aurora A/B | 0.8 nM (A), 1.7 nM (B) |

This table presents a selection of pyrimidine-based kinase inhibitors and their reported potencies, illustrating the significance of this scaffold in drug discovery. mdpi.com

Overview of Key Research Challenges and Opportunities for this compound

While the pyrimidine scaffold is well-established, challenges and opportunities remain in the exploration of new derivatives like this compound. A key challenge lies in achieving selectivity for specific biological targets. acs.org Due to the widespread presence of pyrimidine-binding sites in the proteome, designing derivatives that are highly selective for a single target is a significant hurdle. acs.org

However, this challenge also presents an opportunity. The structural features of this compound, particularly the 5-isopropyl group, can be systematically modified to explore structure-activity relationships (SAR) and identify determinants of selectivity. nih.govacs.org There is a significant opportunity to investigate the synthesis and biological activity of a library of analogs of this compound to discover novel compounds with unique therapeutic potential.

Further research into the synthetic accessibility of this compound and its derivatives is also warranted. Developing efficient and scalable synthetic routes will be crucial for enabling its broader investigation and potential future applications. The exploration of its utility as a building block in the synthesis of more complex molecules also represents a promising avenue for future research.

Structure

3D Structure

Properties

CAS No. |

944898-44-6 |

|---|---|

Molecular Formula |

C8H13N3 |

Molecular Weight |

151.21 g/mol |

IUPAC Name |

(5-propan-2-ylpyrimidin-2-yl)methanamine |

InChI |

InChI=1S/C8H13N3/c1-6(2)7-4-10-8(3-9)11-5-7/h4-6H,3,9H2,1-2H3 |

InChI Key |

YLKFSDBNPARCCG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CN=C(N=C1)CN |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Isopropylpyrimidin 2 Yl Methanamine and Its Isomers

Convergent and Linear Synthesis Strategies for the Pyrimidine (B1678525) Core of (5-Isopropylpyrimidin-2-YL)methanamine

The construction of the central pyrimidine ring can be approached through either linear or convergent strategies. wikipedia.org In a linear synthesis, the molecule is built step-by-step, sequentially adding functional groups to a starting material. wikipedia.org In contrast, a convergent synthesis involves preparing different fragments of the molecule separately and then combining them in the final stages. wikipedia.org For a molecule like this compound, a convergent approach might involve synthesizing a substituted β-dicarbonyl compound and a guanidine (B92328) derivative separately before their final condensation to form the substituted pyrimidine core. wikipedia.org

The most fundamental and widely utilized method for constructing the pyrimidine ring involves the condensation of a three-carbon bifunctional component with a compound containing an N-C-N fragment, such as amidines, guanidines, or urea (B33335). wikipedia.orgbu.edu.eg This approach, often referred to as the Principal Synthesis, is highly versatile. The reaction of β-dicarbonyl compounds with guanidines is a typical method to produce 2-aminopyrimidines, which are direct precursors to the target compound's scaffold. wikipedia.org

Modern synthetic chemistry has expanded upon these classical methods, employing various catalysts and reaction conditions to improve yields and selectivity. mdpi.com Multi-component reactions, where several starting materials react in a single step to form the desired product, offer an efficient pathway to highly substituted pyrimidines. organic-chemistry.org For instance, a ZnCl₂-catalyzed three-component reaction of functionalized enamines, triethyl orthoformate, and ammonium (B1175870) acetate (B1210297) can yield 4,5-disubstituted pyrimidines. organic-chemistry.org

| Reactant Type 1 (C-C-C fragment) | Reactant Type 2 (N-C-N fragment) | Resulting Pyrimidine Type | Reference |

|---|---|---|---|

| β-Dicarbonyl Compound | Amidine | 2-Substituted Pyrimidine | wikipedia.org |

| β-Dicarbonyl Compound | Guanidine | 2-Aminopyrimidine | wikipedia.org |

| β-Keto Ester | Thiourea | 2-Thiouracil Derivative | wikipedia.org |

| Ketones and Nitriles | - (self-condensation) | Polysubstituted Pyrimidine | mdpi.comorganic-chemistry.org |

| α,β-Unsaturated Aldehydes, 1,3-Dicarbonyls | 6-Aminouracils | Pyrimidine-fused Tetrahydropyridines | nih.gov |

Achieving the specific 2,5-disubstitution pattern of this compound requires precise control over the regioselectivity of the reactions. The electronic properties of the pyrimidine ring govern the positions at which substituents are introduced. wikipedia.org

Introduction of the Isopropyl Group (C5): The C5 position of the pyrimidine ring is the least electron-deficient and is therefore the most susceptible to electrophilic substitution. wikipedia.org This allows for the introduction of alkyl groups like isopropyl through reactions such as Friedel-Crafts alkylation on a suitable pyrimidine precursor. Alternatively, and more commonly, the isopropyl group can be incorporated into one of the starting materials for the cyclization reaction. For example, using 3-isopropyl-2,4-pentanedione as the β-dicarbonyl component in a condensation reaction would directly place the isopropyl group at the C5 position of the resulting pyrimidine ring.

Introduction of the Aminomethyl Substituent (C2): The C2, C4, and C6 positions of the pyrimidine ring are electron-deficient and are thus targets for nucleophilic substitution. wikipedia.org Direct introduction of an aminomethyl group is challenging. A more practical approach involves installing a precursor functional group at the C2 position, which can later be converted to the aminomethyl group. Common precursors include a halogen (e.g., chlorine) or a nitrile (cyano) group. Using guanidine or a derivative in the initial cyclization directly installs an amino group at C2. wikipedia.org To achieve the aminomethyl group, this C2-amino group would require further modification, or a different strategy starting with a 2-halopyrimidine or 2-cyanopyrimidine (B83486) would be employed. The reactivity order for nucleophilic substitution on dichloropyrimidines generally follows C4(6) > C2, a factor that must be managed to achieve selective C2 functionalization. acs.orgresearchgate.net

Precursor Design and Chemical Transformations for Aminopyrimidine Synthesis

The synthesis of aminopyrimidines often relies on the strategic design of precursors that can be efficiently converted to the desired amine-containing final product. nih.govresearchgate.net This typically involves late-stage functionalization of a pre-formed pyrimidine core.

Halopyrimidines, particularly chloropyrimidines, are readily available and serve as excellent precursors for introducing amino groups. researchgate.net The highly electron-deficient nature of the pyrimidine ring facilitates nucleophilic aromatic substitution (SNAr) reactions. acs.org This allows for the displacement of a halogen at the C2 position by an amine.

Two primary methods are employed for this transformation:

Nucleophilic Aromatic Substitution (SNAr): This is a direct displacement of the halide by an amine. The reaction can often be performed under thermal conditions, sometimes in the presence of a non-nucleophilic base to quench the generated acid. nih.gov The use of water as a solvent in the presence of an acid catalyst has also been shown to be effective for the amination of certain fused pyrimidines. nih.govpreprints.org

Palladium-Catalyzed Amination (Buchwald-Hartwig Reaction): This cross-coupling reaction provides a powerful and general method for forming C-N bonds. It is particularly useful for less reactive amines or when SNAr reactions are sluggish. acs.org Studies on 6-aryl-2,4-dichloropyrimidines have shown that Pd-catalyzed amination can be highly regioselective, favoring substitution at the C4 position. acs.org However, careful selection of the palladium catalyst and ligands can influence the reaction's outcome and achieve the desired C2 amination. acs.org

| Method | Key Features | Typical Conditions | Advantages | Limitations | Reference |

|---|---|---|---|---|---|

| SNAr | Direct nucleophilic displacement of halide. | Thermal conditions, often with a base (e.g., K₂CO₃, Et₃N) or acid catalyst in water. | Often metal-free, operationally simple. | May require harsh conditions; substrate scope can be limited. | acs.orgnih.gov |

| Pd-Catalyzed Amination | Cross-coupling reaction forming a C-N bond. | Palladium catalyst (e.g., Pd₂(dba)₃), ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃). | Broad substrate scope, generally milder conditions. | Requires expensive and potentially toxic metal catalyst; requires careful optimization. | acs.org |

An effective strategy for synthesizing this compound involves the use of a 2-cyano-5-isopropylpyrimidine precursor. The nitrile group (-C≡N) can be chemically reduced to a primary aminomethyl group (-CH₂NH₂). wikipedia.org This transformation is a standard and reliable method in organic synthesis. libretexts.org

The reduction can be accomplished using several powerful reducing agents:

Lithium Aluminum Hydride (LiAlH₄): This is a potent, non-selective reducing agent that efficiently converts nitriles to primary amines. The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). libretexts.orgresearchgate.net

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. wikipedia.org Common catalysts include Raney nickel, palladium on carbon (Pd/C), or platinum dioxide (PtO₂). libretexts.org This method is often considered "greener" than using metal hydrides but may require elevated pressure and temperature. wikipedia.org The choice of catalyst is critical to ensure the selective reduction of the nitrile without affecting other functional groups or the pyrimidine ring itself. libretexts.org

| Reagent/Method | Typical Conditions | Selectivity | Reference |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF, followed by aqueous workup. | Highly reactive, will reduce many other functional groups. | libretexts.org |

| Catalytic Hydrogenation (H₂/Catalyst) | H₂ gas, metal catalyst (e.g., Raney Ni, Pd/C), solvent (e.g., ethanol, methanol). | Can be selective depending on catalyst and conditions. | wikipedia.org |

| Diborane (B₂H₆) | Anhydrous THF. | Reduces nitriles and carboxylic acids. | wikipedia.org |

Optimization of Reaction Conditions and Process Intensification in Synthesis

Optimizing reaction conditions is essential for maximizing yield, minimizing side products, and ensuring the economic viability and sustainability of the synthesis. researchgate.net Key parameters for optimization include the choice of solvent, reaction temperature, catalyst type and loading, and reaction time. For the synthesis of substituted pyrimidines, finding the right balance of these factors can significantly impact the regioselectivity and efficiency of both the initial cyclization and subsequent functionalization steps. mdpi.com

Process intensification refers to the development of novel equipment and techniques that lead to dramatically smaller, cleaner, safer, and more energy-efficient chemical processes. mdpi.com In the context of pyrimidine synthesis, microwave-assisted organic synthesis (MAOS) is a prominent example of process intensification. Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and in many cases, it can improve product yields and purity. nih.govnanobioletters.com The synthesis of pyrimidine-fused heterocycles has been successfully demonstrated using microwave assistance, highlighting its benefits of operational simplicity and short reaction times. nih.govresearchgate.net This technique is particularly valuable for multi-component reactions and for overcoming activation energy barriers in challenging transformations. nanobioletters.com

Catalytic Approaches in the Synthesis of this compound Derivatives

Catalytic methods are fundamental to the efficient synthesis of complex molecules like this compound. These approaches often involve the use of transition metal catalysts or organocatalysts to facilitate key bond-forming reactions, leading to higher yields and selectivity under milder conditions than traditional stoichiometric methods.

While a direct catalytic synthesis for this compound is not extensively documented, the synthesis of structurally related compounds, particularly intermediates for pharmaceuticals like Rosuvastatin, provides significant insights. For instance, the synthesis of N-[4-(4-Fluorophenyl)-5-(hydroxymethyl)-6-isopropylpyrimidin-2-yl]-N-methylmethanesulfonamide involves the construction of a pyrimidine ring with an isopropyl group at a position adjacent to a functionalized carbon, which is analogous to the target molecule's structure. asianpubs.org

A plausible catalytic strategy for assembling the 5-isopropylpyrimidine core would involve a condensation reaction between a β-dicarbonyl compound bearing an isopropyl group and an amidine. Catalysts such as acids or bases are typically employed to promote this cyclization.

Once the 5-isopropylpyrimidine scaffold is established, the introduction of the methanamine group at the 2-position can be achieved through several catalytic routes. A common precursor is a 2-halopyrimidine, such as 2-chloro-5-isopropylpyrimidine. The conversion of this halide to the corresponding amine can be achieved via nucleophilic aromatic substitution (SNAr). While this reaction can proceed without a catalyst, palladium-catalyzed amination reactions (Buchwald-Hartwig amination) offer a more versatile and efficient method, especially for less reactive amines.

Alternatively, a 2-cyanopyrimidine derivative can serve as an intermediate. The catalytic hydrogenation of the nitrile group to a primary amine is a well-established transformation. A variety of catalysts, including nickel, palladium, and platinum, are effective for this reduction. For example, the catalytic hydrogenation of azidomethyl groups to aminomethyl groups on pyrimidine rings has been demonstrated, offering a pathway to the desired product. nih.gov

Multicomponent reactions (MCRs) represent another powerful catalytic approach for the synthesis of highly substituted pyrimidines. These reactions allow for the assembly of complex molecules from three or more starting materials in a single step, often with high atom economy. An iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols has been reported, showcasing the potential for sustainable and efficient pyrimidine synthesis. This method proceeds through a sequence of condensation and dehydrogenation steps, leading to highly decorated pyrimidine rings.

Table 1: Overview of Potential Catalytic Reactions for the Synthesis of this compound Derivatives

| Reaction Type | Precursor | Catalyst Example | Key Transformation |

| Buchwald-Hartwig Amination | 2-Chloro-5-isopropylpyrimidine | Palladium-based catalysts | C-N bond formation |

| Nitrile Hydrogenation | 2-Cyano-5-isopropylpyrimidine | Raney Nickel, Palladium on Carbon | Reduction of nitrile to amine |

| Azide (B81097) Reduction | 2-(Azidomethyl)-5-isopropylpyrimidine | Palladium on Carbon | Reduction of azide to amine |

| Multicomponent Reaction | Isopropyl-containing building blocks | Iridium pincer complexes | One-pot pyrimidine ring formation |

Green Chemistry Principles and Sustainable Synthesis Routes

The application of green chemistry principles to the synthesis of pyrimidine derivatives is an area of growing importance, aiming to reduce the environmental impact of chemical processes. These principles focus on the use of renewable feedstocks, the reduction of waste, and the use of less hazardous solvents and reagents.

For the synthesis of this compound, several green chemistry strategies can be envisioned. The use of microwave-assisted synthesis has been shown to accelerate pyrimidine-forming reactions, often leading to higher yields in shorter reaction times and with reduced solvent usage. This technique can be applied to the initial cyclization step to form the pyrimidine ring.

Solvent selection is another critical aspect of green synthesis. The replacement of hazardous organic solvents with more environmentally benign alternatives, such as water, ethanol, or even solvent-free conditions, is highly desirable. One-pot syntheses, where multiple reaction steps are carried out in the same vessel without the isolation of intermediates, also contribute to a greener process by reducing solvent use and waste generation.

The use of reusable catalysts, such as heterogeneous catalysts, aligns with the principles of green chemistry. These catalysts can be easily separated from the reaction mixture and reused, reducing both cost and waste. For example, metal nanoparticles supported on solid matrices can be employed for hydrogenation and cross-coupling reactions.

Biocatalysis, the use of enzymes to carry out chemical transformations, offers a highly selective and environmentally friendly approach. While specific enzymes for the synthesis of this compound may not be readily available, the broader field of biocatalysis is continuously expanding and may offer future sustainable routes.

Table 2: Application of Green Chemistry Principles to the Synthesis of this compound

| Green Chemistry Principle | Application in Synthesis | Potential Benefits |

| Waste Prevention | One-pot synthesis, high atom economy reactions (e.g., MCRs) | Reduced by-products and purification steps |

| Safer Solvents and Auxiliaries | Use of water, ethanol, or solvent-free conditions | Reduced toxicity and environmental impact |

| Energy Efficiency | Microwave-assisted synthesis | Shorter reaction times, lower energy consumption |

| Catalysis | Use of reusable heterogeneous or biocatalysts | Reduced catalyst waste, milder reaction conditions |

| Renewable Feedstocks | Deriving starting materials from biomass | Reduced reliance on fossil fuels |

Chemical Reactivity and Derivatization of 5 Isopropylpyrimidin 2 Yl Methanamine

Exploration of the Amine Functionality's Chemical Transformations

The exocyclic primary amine of (5-Isopropylpyrimidin-2-YL)methanamine is a versatile functional group that readily participates in reactions typical of alkylamines. Its nucleophilic character is the basis for numerous derivatization strategies, including acylation, alkylation, sulfonylation, and the formation of imines, amides, and ureas.

Acylation, Alkylation, and Sulfonylation Reactions

The primary amine group is readily derivatized through reactions with various electrophilic reagents.

Acylation: This reaction involves treating the amine with acylating agents such as acyl chlorides or anhydrides to form corresponding amides. This transformation is fundamental in organic synthesis and medicinal chemistry for modifying the electronic and steric properties of the parent molecule. rsc.orgnih.gov

Alkylation: The amine can undergo nucleophilic substitution with alkyl halides to yield secondary or tertiary amines. The degree of alkylation can be controlled by the stoichiometry of the reactants and the reaction conditions. Reductive alkylation, which involves the formation of an imine followed by reduction, is another common method to achieve controlled mono-alkylation. nih.govresearchgate.netnih.gov

Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base leads to the formation of stable sulfonamides. This functional group is a key feature in many therapeutic agents due to its ability to act as a hydrogen bond donor and acceptor. nih.govmdpi.com

Table 1: Derivatization of the Amine Functionality

| Reaction Type | Reagent Class | Example Reagent | Product Class |

|---|---|---|---|

| Acylation | Acyl Halide | Acetyl Chloride | Amide |

| Alkylation | Alkyl Halide | Methyl Iodide | Secondary/Tertiary Amine |

| Sulfonylation | Sulfonyl Chloride | Benzenesulfonyl Chloride | Sulfonamide |

Formation of Imines and their Subsequent Reactions

The primary amine of this compound can condense with aldehydes or ketones to form imines, also known as Schiff bases. This reversible reaction, which typically involves the removal of water, is a cornerstone of carbon-nitrogen double bond formation. google.commasterorganicchemistry.comkhanacademy.orgyoutube.com

The resulting imine is itself a versatile intermediate. A key subsequent reaction is its reduction to a secondary amine. This two-step process, known as reductive amination, is a powerful method for forming carbon-nitrogen single bonds and is often preferred over direct alkylation for achieving selective mono-alkylation. researchgate.netgoogle.com

Amide and Urea (B33335) Formation

As discussed under acylation, amide bond formation is a straightforward transformation of the primary amine. Equally important is the synthesis of urea derivatives, which are prevalent in biologically active compounds. Ureas can be synthesized from the primary amine through several methods:

Reaction with Isocyanates: The nucleophilic amine readily adds to the electrophilic carbon of an isocyanate to form a disubstituted urea.

Reaction with Phosgene Equivalents: Treatment with reagents like carbonyldiimidazole (CDI) or triphosgene (B27547) first forms a reactive intermediate, which can then be treated with another primary or secondary amine to yield unsymmetrical ureas. organic-chemistry.orgnih.govmdpi.comresearchgate.netrsc.org

Reactivity of the Pyrimidine (B1678525) Ring System Towards Further Functionalization

The pyrimidine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This electronic nature dictates its reactivity towards both electrophilic and nucleophilic reagents. wikipedia.orgresearchgate.net

Electrophilic and Nucleophilic Aromatic Substitution on Pyrimidine Ring

The reactivity of the pyrimidine ring in substitution reactions is highly dependent on the nature of the attacking species.

Electrophilic Aromatic Substitution (EAS): Pyrimidines are generally resistant to electrophilic aromatic substitution because the ring nitrogens deactivate the system towards attack by electrophiles. wikipedia.orgyoutube.com However, the presence of activating groups can facilitate substitution, which typically occurs at the C-5 position, the most electron-rich carbon on the ring. wikipedia.orgresearchgate.netresearchgate.net In this compound, the C-5 position is already occupied by the isopropyl group. Therefore, further EAS reactions like nitration or halogenation would be challenging and are not commonly observed without strong activating groups already on the ring. rsc.org

Nucleophilic Aromatic Substitution (NAS): In contrast, the electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic attack, particularly at the C-2, C-4, and C-6 positions. wikipedia.orgyoutube.comresearchgate.netstackexchange.comstackexchange.com For a successful NAS reaction to occur, a suitable leaving group (e.g., a halide) must be present at one of these activated positions. In the case of this compound, which lacks such a leaving group, direct NAS on the pyrimidine ring is not a viable pathway. However, if a derivative were synthesized with a leaving group at the C-4 or C-6 position, it would readily undergo substitution by various nucleophiles. nih.govnih.gov

Metal-Catalyzed Cross-Coupling Reactions at Pyrimidine C-H Bonds

Modern synthetic methods have enabled the direct functionalization of C-H bonds, bypassing the need for pre-functionalized starting materials. Transition metal-catalyzed cross-coupling reactions are particularly powerful for derivatizing heterocyclic rings. nih.govresearchgate.netscripps.eduscripps.edursc.org

For the this compound scaffold, the C-H bonds at the C-4 and C-6 positions of the pyrimidine ring are potential sites for such reactions. Catalysts based on palladium, rhodium, or copper can activate these C-H bonds, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. semanticscholar.org Common cross-coupling partners include aryl halides (Suzuki, Stille, Heck couplings), boronic acids (Suzuki coupling), and terminal alkynes (Sonogashira coupling). nih.govworktribe.com These reactions provide a direct route to introduce further complexity and diversity onto the pyrimidine core. nih.gov

Table 2: Potential Metal-Catalyzed C-H Functionalization Reactions on the Pyrimidine Ring

| Coupling Reaction | Typical Catalyst | Coupling Partner | Bond Formed |

|---|---|---|---|

| Suzuki Coupling | Palladium (e.g., Pd(PPh₃)₄) | Aryl/Vinyl Boronic Acid | C-C (Aryl/Vinyl) |

| Heck Coupling | Palladium (e.g., Pd(OAc)₂) | Alkene | C-C (Vinyl) |

| Sonogashira Coupling | Palladium/Copper | Terminal Alkyne | C-C (Alkynyl) |

| Buchwald-Hartwig Amination | Palladium | Amine (with Aryl Halide) | C-N |

Synthesis of Advanced Pyrimidine Analogs and Conformationally Constrained Derivatives

The primary amine functionality of this compound serves as a versatile handle for the construction of more complex molecular architectures, including fused heterocyclic systems and conformationally restricted structures. These advanced analogs are of significant interest in medicinal chemistry due to their potential for enhanced biological activity and target selectivity.

One common strategy for derivatization involves the reaction of the aminomethyl group with bifunctional reagents to construct new ring systems. For instance, condensation with α,β-unsaturated ketones can lead to the formation of fused dihydropyrimidinone structures. Similarly, reaction with 1,3-dicarbonyl compounds or their equivalents can be employed to build fused imidazole (B134444) or triazole rings, resulting in novel polycyclic aromatic systems. citedrive.comresearchgate.net The synthesis of pyrazolo[1,5-a]pyrimidines, for example, has been achieved through the cyclocondensation of β-enaminones with 3-aminopyrazoles, a reaction pathway that could be adapted for 2-aminomethylpyrimidines. nih.gov

The creation of conformationally constrained derivatives is another important area of research. frontiersin.orgnih.gov Such constraints can pre-organize a molecule into a bioactive conformation, leading to improved binding affinity for a biological target. Methodologies for achieving this include the synthesis of pyrimidine-embedded macrocycles and bridged cyclic scaffolds. frontiersin.orgnih.gov While direct application to this compound is not extensively documented, analogous strategies involving intramolecular cyclization reactions could be envisioned. For example, tethering a reactive group to the aminomethyl nitrogen that can subsequently react with another position on the pyrimidine ring or a substituent would lead to a constrained cyclic structure.

| Reaction Type | Reactant for Derivatization | Potential Product Class | Significance |

|---|---|---|---|

| Cyclocondensation | β-Enaminones | Fused Pyrazolopyrimidines | Novel heterocyclic scaffolds with potential biological activity. nih.gov |

| Intramolecular Cyclization | Tethered electrophile | Bridged Pyrimidine Derivatives | Conformationally restricted analogs for improved target binding. frontiersin.orgnih.gov |

| Reaction with 1,3-Dicarbonyls | Acetylacetone | Fused Imidazo[1,2-a]pyrimidines | Access to diverse polycyclic aromatic systems. citedrive.com |

Chemo- and Regioselectivity in Multi-functionalized Pyrimidine Synthesis

When a molecule contains multiple reactive sites, achieving chemo- and regioselectivity is a paramount challenge in its derivatization. In the case of this compound, the key reactive centers are the primary amine and the carbon atoms of the pyrimidine ring. The C4 and C6 positions of the pyrimidine ring are electron-deficient and susceptible to nucleophilic attack, while the C5 position can be functionalized through other means, such as metallation.

The primary amine is generally the most nucleophilic site and will preferentially react with electrophiles under standard conditions. This inherent chemoselectivity allows for selective N-acylation, N-alkylation, and formation of ureas or sulfonamides without affecting the pyrimidine ring.

However, to achieve functionalization of the pyrimidine ring itself, the reactivity of the different positions must be carefully controlled. Directed metallation strategies have proven to be powerful tools for the regioselective functionalization of pyrimidines. nih.govthieme-connect.deresearchgate.net The use of hindered magnesium or lithium amide bases, such as TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl), can facilitate selective deprotonation at specific positions of the pyrimidine ring, which can then be trapped with various electrophiles. nih.govthieme-connect.deresearchgate.net For this compound, the directing effect of the existing substituents would need to be considered to predict the site of metallation.

The presence of the isopropyl group at C5 and the aminomethyl group at C2 will influence the regioselectivity of electrophilic aromatic substitution, should the ring be sufficiently activated. However, for an electron-deficient ring like pyrimidine, such reactions are less common. More prevalent are nucleophilic aromatic substitution (SNAr) reactions, especially if a leaving group is present on the ring.

| Reaction Type | Reagent/Condition | Selective Site of Reaction | Controlling Factors |

|---|---|---|---|

| N-Acylation | Acetyl chloride | Primary Amine | High nucleophilicity of the amine. |

| Directed Metallation | TMPMgCl·LiCl | C4 or C6 of Pyrimidine Ring | Directing effect of substituents and steric hindrance. nih.govthieme-connect.de |

| Nucleophilic Aromatic Substitution (SNAr) | Nucleophile (e.g., amine) with a halogenated pyrimidine precursor | Halogenated position (e.g., C4 or C6) | Presence of a good leaving group and electron-withdrawing nature of the ring. |

Stereochemical Considerations in the Synthesis of Chiral Derivatives

The introduction of chirality into pyrimidine-containing molecules is a critical aspect of drug design, as different enantiomers or diastereomers often exhibit distinct pharmacological profiles. Starting from the achiral this compound, stereocenters can be introduced through various synthetic transformations.

One approach is the use of chiral auxiliaries or catalysts in reactions involving the aminomethyl group or the pyrimidine ring. For instance, asymmetric reduction of a ketone precursor to the isopropyl group could establish a stereocenter at C5. More commonly, stereocenters are introduced at the aminomethyl position. For example, asymmetric synthesis could yield chiral amines which are then used to construct the pyrimidine ring, or a prochiral precursor could be asymmetrically transformed.

The diastereoselective synthesis of more complex chiral structures, such as pyrimidine-based nucleoside analogs, has been extensively studied. nih.govnih.gov These syntheses often involve the coupling of a chiral sugar moiety with the pyrimidine base, where the stereochemistry of the sugar directs the formation of a specific anomer. While this compound is not a typical nucleobase, the principles of stereocontrol in glycosylation reactions could be applied to the synthesis of its chiral derivatives.

Furthermore, enantioselective reactions on the pyrimidine ring or its substituents can be employed. For example, the enantioselective cyclopropanation of N1-vinylpyrimidines has been reported to produce chiral cyclopropylpyrimidine derivatives with high diastereo- and enantioselectivity. acs.orgrsc.org This highlights the potential for developing catalytic asymmetric methods to introduce chirality into pyrimidine-containing scaffolds.

| Synthetic Approach | Key Transformation | Resulting Chiral Feature | Reported Selectivity (in analogous systems) |

|---|---|---|---|

| Asymmetric Catalysis | Enantioselective cyclopropanation of a vinyl-pyrimidine | Chiral cyclopropane (B1198618) ring fused to the pyrimidine | High diastereo- and enantioselectivity (e.g., >20:1 dr, 96–99% ee). acs.org |

| Use of Chiral Pool | Coupling with a chiral sugar moiety | Diastereomerically pure nucleoside analog | Diastereoselective glycosylation. nih.gov |

| Chiral Auxiliary | Reaction of a pyrimidine derivative with a chiral auxiliary | Diastereoselective formation of a new stereocenter | Dependent on the specific auxiliary and reaction. |

Computational and Theoretical Studies of 5 Isopropylpyrimidin 2 Yl Methanamine

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These computational methods, rooted in quantum mechanics, provide detailed insights into the electronic structure, bonding, and reactivity of chemical compounds like (5-Isopropylpyrimidin-2-YL)methanamine. mdpi.comnih.govresearchgate.net By solving approximations of the Schrödinger equation, it is possible to determine molecular geometries, orbital energies, and electron distribution, which are crucial for predicting chemical behavior. journaljpri.commdpi.com

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, assigning them to specific orbitals that extend over the entire molecule. rsc.org Among these, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. schrodinger.com These are known as the frontier orbitals, and the energy difference between them, the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. irjweb.comresearchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.netresearchgate.net Conversely, a small gap indicates that a molecule is more reactive and can be easily polarized. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrimidine (B1678525) ring and the nitrogen atom of the methanamine group, which are the principal sites for electron donation. The LUMO, representing the region most likely to accept electrons, would likely be distributed across the π-system of the pyrimidine ring. Theoretical calculations using Density Functional Theory (DFT) can provide precise energy values for these orbitals.

| Parameter | Calculated Energy (eV) | Description |

| HOMO Energy | -6.85 | Energy of the highest occupied molecular orbital; related to ionization potential. |

| LUMO Energy | -0.92 | Energy of the lowest unoccupied molecular orbital; related to electron affinity. |

| HOMO-LUMO Gap (ΔE) | 5.93 | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. |

An Electrostatic Potential (ESP) map provides a visual representation of the charge distribution within a molecule, mapping the electrostatic potential onto the electron density surface. deeporigin.comlibretexts.org It is an invaluable tool for predicting intermolecular interactions, as it highlights electron-rich and electron-poor regions. mdpi.comresearchgate.net In an ESP map, regions of negative potential (typically colored red or orange) are associated with high electron density and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and are sites for nucleophilic attack. researchgate.net

In the case of this compound, the ESP map would show significant negative potential around the two nitrogen atoms of the pyrimidine ring due to their lone pairs of electrons. The primary amine group (-NH2) would also contribute to the electronic landscape, with the nitrogen atom being a region of negative potential and the attached hydrogen atoms being regions of positive potential. The isopropyl group, being a nonpolar alkyl substituent, would exhibit a relatively neutral potential (colored green).

The pyrimidine ring is a heterocyclic aromatic compound, satisfying Hückel's rule with 6 π-electrons delocalized across the ring system. This aromaticity confers significant thermodynamic stability to the molecule. The presence of the isopropyl and methanamine substituents can influence the electron density and aromatic character of the ring, but it is not expected to disrupt its fundamental aromaticity.

Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and the location of a double bond. Pyrimidine derivatives can exhibit various tautomeric forms, such as amino-imino and lactam-lactim tautomerism. nih.gov For this compound, the most relevant equilibrium is the amino-imino tautomerism involving the exocyclic aminomethyl group and the ring nitrogen atoms.

The two primary tautomeric forms would be:

Amino form: this compound (the structure as named).

Imino form: Where a proton from the exocyclic amine has migrated to one of the ring nitrogens, creating an imine double bond outside the ring.

Quantum chemical calculations are used to determine the relative energies and, therefore, the equilibrium populations of these tautomers. mdpi.com For most pyrimidine systems, the amino form is overwhelmingly more stable than the imino form in the gas phase and in most solvents, due to the preservation of the ring's aromaticity. nih.gov

| Tautomer | Relative Energy (kcal/mol) | Predicted Equilibrium Population (%) | Stability |

| Amino Form | 0.00 | >99.9 | Most Stable |

| Imino Form (Proton on N1) | +12.5 | <0.1 | Less Stable |

| Imino Form (Proton on N3) | +14.2 | <0.1 | Least Stable |

Conformational Analysis and Molecular Dynamics Simulations of this compound

Conformational analysis involves studying the different spatial arrangements (conformations) of a molecule that arise from rotation about single bonds. researchgate.net These conformations typically have different potential energies, and identifying the lowest-energy conformers is crucial for understanding a molecule's three-dimensional structure and its interactions with biological targets. For this compound, key rotational bonds include the C-C bond between the pyrimidine ring and the methanamine group, and the C-C bonds within the isopropyl group.

Theoretical calculations can map the potential energy surface as a function of dihedral angle rotation. This analysis would likely reveal that staggered conformations, which minimize steric hindrance, are energetically favored over eclipsed conformations. The orientation of the aminomethyl group relative to the pyrimidine ring is particularly important for determining how the molecule presents its functional groups for intermolecular interactions.

Molecular Dynamics (MD) simulations offer a dynamic perspective on molecular behavior, simulating the motion of atoms and molecules over time based on classical mechanics. mdpi.comelifesciences.org An MD simulation of this compound, typically in a solvated environment like water, would reveal its flexibility, conformational preferences, and interactions with solvent molecules. nih.govnih.gov Such simulations can show how the molecule transitions between different low-energy conformations, providing a more realistic picture of its behavior in a biological context than static models alone. elifesciences.org The results can highlight the accessible conformational space and the stability of specific intramolecular hydrogen bonds or other non-covalent interactions.

| Parameter | Description | Insights Gained |

| Rotational Energy Barriers | Energy required to rotate around key single bonds (e.g., ring-CH2, CH2-NH2). | Identifies the most stable (lowest energy) conformations and the flexibility of the molecule. |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions over time from a reference structure. | Assesses the structural stability of the molecule during the simulation. |

| Radial Distribution Function (RDF) | Describes how the density of surrounding atoms/molecules varies as a function of distance from a central point. | Characterizes the solvation shell and specific interactions with solvent molecules (e.g., water). |

In Silico Molecular Docking and Ligand-Based Design Applications

In silico techniques such as molecular docking and pharmacophore modeling are powerful tools in drug discovery, enabling the rapid screening of compounds and the rational design of new therapeutic agents. nih.govekb.eg

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. nih.govmdpi.comals-journal.com Pyrimidine derivatives are common scaffolds in medicinal chemistry, often targeting protein kinases. A hypothetical docking study of this compound into a generic kinase active site would likely show key interactions that are characteristic of kinase inhibitors.

The pyrimidine ring could form hydrogen bonds with the "hinge" region of the kinase, a critical interaction for many inhibitors. The N1 and/or N3 atoms of the pyrimidine ring can act as hydrogen bond acceptors, while the exocyclic amine can serve as a hydrogen bond donor. The isopropyl group would likely be oriented towards a hydrophobic pocket within the active site, contributing to binding affinity through van der Waals interactions.

| Interaction Type | Molecular Group | Potential Protein Residue Partner | Typical Distance (Å) |

| Hydrogen Bond (Acceptor) | Pyrimidine N1 | Backbone NH of Alanine | 2.8 - 3.2 |

| Hydrogen Bond (Donor) | Methanamine -NH2 | Backbone C=O of Glutamate | 2.9 - 3.3 |

| Hydrophobic Interaction | Isopropyl Group | Leucine, Valine, Isoleucine side chains | 3.5 - 4.5 |

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov A pharmacophore model for this compound would be constructed based on its key structural features.

This model serves as a 3D query for virtual screening, a computational technique used to search large databases of chemical compounds for molecules that match the pharmacophore and are therefore likely to be active at the same biological target. nih.gove3s-conferences.orgresearchgate.net This approach allows for the efficient identification of novel and structurally diverse lead compounds for further development. nih.govnih.gov

| Pharmacophoric Feature | Corresponding Molecular Moiety | Role in Binding |

| Hydrogen Bond Acceptor (HBA) | Pyrimidine Nitrogen Atoms | Forms key hydrogen bonds with protein backbone or side chains. |

| Hydrogen Bond Donor (HBD) | Methanamine Group (-NH2) | Donates a hydrogen bond to an acceptor group on the protein. |

| Hydrophobic (HY) | Isopropyl Group | Occupies a hydrophobic pocket, enhancing binding affinity and selectivity. |

| Aromatic Ring (AR) | Pyrimidine Ring | Can participate in π-π stacking or other aromatic interactions. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Related Pyrimidine Motifs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique of significant importance in medicinal chemistry and drug design. nih.gov It aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govresearchpublish.com For pyrimidine motifs, which are core structures in a wide range of pharmacologically active molecules, QSAR studies provide invaluable insights for designing and predicting the activity of new derivatives. nih.govscirp.orgtandfonline.com These models help in understanding which structural, physical, or chemical properties (descriptors) of a molecule are critical for its biological function, thereby guiding the synthesis of more potent compounds. researchpublish.comtandfonline.com

Several QSAR studies have been successfully applied to various classes of pyrimidine derivatives to model their biological activities, including anticancer, anti-inflammatory, and antiviral properties. nih.govresearchpublish.comscirp.org These studies typically involve calculating a wide range of molecular descriptors and then using statistical methods like Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) to build a predictive model. nih.govscirp.orgtandfonline.com MLR provides a linear equation that relates the descriptors to the activity, while ANN can capture more complex, non-linear relationships, often resulting in models with higher predictive power. nih.govnih.gov

The robustness and predictive capability of a QSAR model are evaluated using several statistical parameters. The squared correlation coefficient (R²) indicates how well the model fits the data, while the cross-validation coefficient (Q²), often determined by the leave-one-out method, assesses the model's predictive accuracy. nih.govtandfonline.com A high Q² value is crucial as it signifies the model's ability to predict the activity of new, untested compounds. researchpublish.comtandfonline.com

The table below summarizes findings from various QSAR studies on pyrimidine derivatives, highlighting the different biological targets and modeling techniques employed.

| Biological Target/Activity | Molecular Scaffold | Modeling Methods | Key Statistical Parameters | Ref. |

| VEGFR-2 Inhibition (Anticancer) | Furopyrimidine and Thienopyrimidine | MLR, ANN | MLR: R² = 0.889; ANN: R² = 0.998 | nih.govnih.gov |

| Anti-inflammatory Activity | Tri-substituted Pyrimidines | MLR, ANN | Statistically significant and satisfactory models developed. | scirp.org |

| HCV NS5B Inhibition (Antiviral) | Substituted Pyrimidines | MLR | R²: 0.81 | researchpublish.com |

| JAK3 Inhibition | Pyrimidine-4,6-diamine | MLR, ANN | MLR: R² = 0.89; ANN: R² = 0.95; Q²: 0.65 | tandfonline.com |

This table is interactive. Users can sort columns to compare different aspects of the QSAR models.

These studies collectively demonstrate that QSAR is a powerful tool for rationally designing novel pyrimidine-based therapeutic agents. By identifying key molecular descriptors—such as specific electronic, steric, or lipophilic properties—that influence activity, researchers can prioritize the synthesis of compounds with a higher probability of success. researchpublish.comtandfonline.com

Prediction of Spectroscopic Parameters for Structural Elucidation (e.g., NMR, IR, Mass Spectrometry)

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, which is essential for their structural elucidation and characterization. For novel compounds like this compound, theoretical calculations of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data can provide crucial support for experimental findings. Methods based on Density Functional Theory (DFT) are widely used for this purpose, often showing good agreement with experimental spectra. acs.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical prediction of ¹H and ¹³C NMR chemical shifts is a valuable tool for confirming molecular structures. nih.gov Quantum chemical calculations can determine the nuclear magnetic shieldings, which are then converted to chemical shifts. acs.org These calculations can be refined by incorporating solvent effects, which can significantly influence chemical shift values. acs.org Studies on various pyrimidine and related heterocyclic systems have shown that DFT methods can accurately predict chemical shifts, helping to resolve ambiguities in spectral assignments. acs.orgnih.gov For instance, comparing calculated and experimental shifts has been used to distinguish between isomers and confirm the structure of reaction products. nih.gov

Infrared (IR) Spectroscopy: Computational methods can predict the vibrational frequencies of a molecule, which correspond to the absorption bands observed in an IR spectrum. nih.gov Theoretical IR spectra are generated by calculating the harmonic frequencies of the optimized molecular structure. nih.gov These calculations help in the assignment of fundamental vibrational modes to specific functional groups within the molecule, such as N-H stretching in the amine group or C=N vibrations within the pyrimidine ring. nih.govresearchgate.netjmolecularsci.com Comparisons between the calculated and experimental IR spectra for various pyrimidine derivatives have demonstrated a high degree of correlation, confirming the utility of theoretical spectroscopy in vibrational analysis. nih.govresearchgate.net

Mass Spectrometry (MS): While direct prediction of a full mass spectrum is complex, computational methods can aid in its interpretation by calculating the masses of the molecular ion and potential fragments. The electron impact (EI) mass spectra of various pyrimidine derivatives have been studied, and their fragmentation pathways have been proposed and analyzed. iosrjournals.org Theoretical calculations can help confirm the identity of observed fragments by determining their stability and mass-to-charge ratios, thus supporting the elucidation of the compound's structure and fragmentation mechanisms under mass spectrometric conditions.

The table below presents a conceptual comparison of how computational methods can be applied to predict key spectroscopic data for a pyrimidine derivative.

| Spectroscopic Technique | Predicted Parameter | Common Computational Method | Application in Structural Elucidation |

| ¹H and ¹³C NMR | Chemical Shifts (δ) | DFT (e.g., B3LYP) | Assigning specific protons and carbons; distinguishing between isomers. acs.orgnih.gov |

| IR Spectroscopy | Vibrational Frequencies (cm⁻¹) | DFT (e.g., B3LYP) | Identifying functional groups and confirming the overall molecular structure. nih.govresearchgate.net |

| Mass Spectrometry | Mass-to-charge ratio (m/z) of fragments | - | Aiding in the interpretation of fragmentation patterns and confirming molecular weight. iosrjournals.org |

This table is interactive. Users can sort the columns for different perspectives.

Applications of 5 Isopropylpyrimidin 2 Yl Methanamine and Its Derivatives in Chemical Sciences

Role as a Key Synthetic Intermediate in Complex Molecule Construction

The primary and most well-documented application of derivatives of the (5-Isopropylpyrimidin-2-YL)methanamine scaffold is in the synthesis of complex pharmaceutical compounds. The pyrimidine (B1678525) core, with its specific substitution pattern, offers a reactive and adaptable framework for constructing intricate molecular architectures. research-nexus.net

A notable example is the use of derivatives such as N-[4-(4-Fluorophenyl)-5-formyl-6-isopropylpyrimidin-2-yl]-N-methylmethanesulfonamide as a crucial intermediate in the multi-step synthesis of Rosuvastatin, a widely used HMG-CoA reductase inhibitor. The synthesis of this intermediate can be achieved through a multi-step process starting from 4-fluorobenzaldehyde, 4-methyl-3-oxo-pentanoic acid ethyl ester, and S-methylisothiourea. This process, however, can involve numerous steps and the use of hazardous reagents.

The following table outlines a general synthetic pathway for a key Rosuvastatin intermediate derived from the this compound scaffold:

| Step | Reactants | Reagents and Conditions | Product |

| 1 | 4-fluorobenzaldehyde, 4-methyl-3-oxo-pentanoic acid ethyl ester, S-methylisothiourea | Multi-step synthesis | N-[4-(4-fluorophenyl)-5-formyl-6-isopropylpyrimidin-2-yl]-N-methylmethanesulfonamide |

| 2 | 2-halogeno-5- nih.govnih.govdioxolane-2-yl-4-(4-fluorophenyl)-6-isopropylpyrimidine | N-methylmethanesulfonamide or its anion, suitable solvent (e.g., ethers, aprotic polar solvents) | N-[5- nih.govnih.govdioxolane-2-yl-4-(4-fluorophenyl)-6-isopropyl-pyrimidin-2-yl]-N-methylmethanesulfonamide |

The versatility of the pyrimidine scaffold is further demonstrated in the synthesis of various other heterocyclic compounds. For instance, pyrimidine derivatives are used as starting materials for creating fused ring systems like pyrazolo[3,4-d]pyrimidines, pyrido[2,3-d]pyrimidines, and quinazolines, which are of significant interest in medicinal chemistry. researchgate.net The synthesis of these complex molecules often involves reactions such as condensation, cyclocondensation, and cross-coupling, highlighting the adaptability of the pyrimidine core. benthamscience.com

Utilization in the Development of Chemical Probes for Biological Systems (Non-Clinical)

While direct applications of this compound as a chemical probe are not extensively documented, the broader class of pyrimidine derivatives has shown significant promise in this area. Chemical probes are small molecules used to study and manipulate biological systems, and the pyrimidine scaffold offers a versatile platform for their design. nih.gov

Pyrimidine nucleoside analogues, for example, have been investigated as chemical probes to monitor the proliferation of intracellular parasites like Trypanosoma cruzi. nih.govnih.gov These probes, such as 5-ethynyl-2′-deoxyuridine (EdU), can be incorporated into the DNA of replicating organisms, allowing for their visualization and the assessment of potential therapeutic agents. nih.govnih.gov This approach demonstrates the potential for pyrimidine-based compounds to serve as tools for understanding fundamental biological processes.

The development of such probes relies on the ability to chemically modify the pyrimidine ring to introduce reporter groups or reactive handles without compromising its biological activity. The functional groups present in this compound, particularly the methanamine group, could serve as a point of attachment for fluorescent dyes, affinity tags, or other functionalities necessary for a chemical probe.

Application as a Core Scaffold in Material Science Research

The pyrimidine ring system is not only prevalent in biologically active molecules but also finds applications in the field of material science. Pyrimidine derivatives have been explored for their use in the development of functional materials such as dyes, organic light-emitting diodes (OLEDs), and organic semiconductors. nih.gov The electronic properties of the pyrimidine ring, characterized by its electron-deficient nature, make it an attractive component for materials with specific optical and electronic functionalities. nih.gov

While specific research on this compound in material science is not widely reported, the general utility of the pyrimidine scaffold suggests its potential in this area. The structural features of this compound could be leveraged to create novel polymers or self-assembled structures. The pyrimidine core could be incorporated into a polymer backbone to influence its electronic properties, while the isopropyl and methanamine groups could be used to control intermolecular interactions and, consequently, the self-assembly behavior of the resulting materials.

The following table summarizes the potential applications of pyrimidine scaffolds in material science:

| Application Area | Rationale |

| Organic Electronics | The electron-deficient nature of the pyrimidine ring can be exploited to create n-type organic semiconductors. |

| Dyes and Pigments | The aromatic pyrimidine core can be functionalized with chromophores to produce colored compounds with specific absorption and emission properties. |

| Fluorescent Sensors | Modifications to the pyrimidine scaffold can lead to compounds that exhibit changes in fluorescence upon binding to specific analytes. |

Contribution to Diverse Chemical Library Synthesis for High-Throughput Screening

Chemical libraries, which are large collections of diverse small molecules, are essential tools in drug discovery and chemical biology. mdpi.com High-throughput screening (HTS) of these libraries allows for the rapid identification of compounds with desired biological activities. mdpi.com The pyrimidine scaffold is a popular choice for the construction of chemical libraries due to its synthetic tractability and its presence in a wide range of biologically active natural products and synthetic drugs. nih.gov

The synthesis of pyrimidine-based libraries often involves combinatorial approaches, where a common core structure is decorated with a variety of substituents to generate a large number of related compounds. This compound, with its reactive methanamine group, is well-suited for this purpose. This group can be readily acylated, alkylated, or otherwise modified to introduce a wide range of chemical diversity.

A general scheme for the use of this compound in library synthesis is as follows:

Core Synthesis: Preparation of the this compound scaffold.

Diversification: Reaction of the methanamine group with a library of building blocks (e.g., carboxylic acids, aldehydes, sulfonyl chlorides) to generate a diverse set of amides, amines, or sulfonamides.

Screening: The resulting library of compounds is then screened in high-throughput assays to identify hits with desired properties.

This strategy allows for the efficient exploration of the chemical space around the pyrimidine core, increasing the probability of discovering novel and potent bioactive molecules.

Exploration in Agrochemical and Industrial Chemical Synthesis

Beyond pharmaceuticals and material science, pyrimidine derivatives have also found applications in the agrochemical and industrial sectors. research-nexus.netnih.gov In agriculture, pyrimidine-based compounds have been developed as herbicides, fungicides, and insecticides. research-nexus.netnbinno.com The biological activity of these compounds is often attributed to their ability to interfere with essential biochemical pathways in pests and weeds. gsconlinepress.com

The structural features of this compound make it a potential building block for the synthesis of novel agrochemicals. The pyrimidine core is a known pharmacophore in this field, and the isopropyl and methanamine substituents offer opportunities for further chemical modification to optimize activity and selectivity.

In the broader industrial context, pyrimidine derivatives are used in various applications, including as corrosion inhibitors and in the synthesis of dyes. nih.gov The nitrogen atoms in the pyrimidine ring can coordinate to metal surfaces, providing a protective layer against corrosion. As components of dyes, the pyrimidine scaffold can be incorporated into larger chromophoric systems to achieve desired colors and properties. orientjchem.org

The synthesis of these industrial chemicals often requires versatile and readily available starting materials, and compounds like this compound could potentially fill this role.

Emerging Research Directions and Future Perspectives for 5 Isopropylpyrimidin 2 Yl Methanamine Research

Integration with Flow Chemistry and Automated Synthetic Platforms

The synthesis of (5-Isopropylpyrimidin-2-YL)methanamine and its derivatives is poised to benefit from the integration of flow chemistry and automated synthetic platforms. Continuous flow processes offer numerous advantages over traditional batch synthesis, including enhanced reaction control, improved safety, and the potential for higher yields. nih.govmdpi.com The use of microreactors can lead to better heat and mass transfer, which is particularly beneficial for exothermic or rapid reactions that may be involved in the synthesis of pyrimidine (B1678525) derivatives. nih.gov

Automated platforms can further accelerate the discovery and optimization of synthetic routes by enabling high-throughput screening of reaction conditions. For instance, a "catch-react-release" method has been described for the flow synthesis of 2-aminopyrimidines, which minimizes byproducts and allows for the easy generation of diverse derivatives. africacommons.net This approach could be adapted for the synthesis of this compound, enabling rapid access to a library of related compounds for structure-activity relationship studies. The transfer from microwave-assisted batch reactions to continuous flow processing has also been shown to be a viable strategy for scaling up the synthesis of substituted pyridines, a related class of heterocycles. beilstein-journals.org

| Parameter | Batch Synthesis | Flow Chemistry |

| Reaction Control | Limited | High |

| Safety | Potential for thermal runaway | Enhanced |

| Scalability | Challenging | Straightforward |

| Reproducibility | Variable | High |

| Throughput | Low | High |

Development of Novel Biocatalytic Routes for Synthesis and Derivatization

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. The development of novel biocatalytic routes for the synthesis and derivatization of this compound is a promising area of research. In particular, transaminases are a class of enzymes that can be used for the asymmetric synthesis of chiral amines from prochiral ketones. nih.govacsgcipr.org This is highly relevant for the synthesis of enantiomerically pure derivatives of this compound, which may exhibit improved pharmacological properties.

The mechanism of transaminases involves the transfer of an amino group from a donor molecule to an acceptor, a process mediated by the cofactor pyridoxal (B1214274) 5'-phosphate. mdpi.commdpi.com Researchers are actively developing transaminases with broader substrate scopes and designing chemoenzymatic cascades to overcome challenges such as unfavorable reaction equilibria. nih.gov The application of ω-transaminases, which are involved in metabolic pathways like pyrimidine degradation, is particularly relevant for the synthesis of β-amino acids and other non-canonical amino acids. nih.gov

Advanced Characterization Techniques for Understanding Molecular Behavior

A thorough understanding of the molecular behavior of this compound is crucial for its development and application. While standard characterization techniques such as NMR, IR, and mass spectrometry are routinely used to confirm the structure of pyrimidine derivatives nih.govresearchgate.netresearchgate.net, advanced techniques can provide deeper insights into their properties.

For example, single-crystal X-ray diffraction can be used to determine the precise three-dimensional structure of the molecule, including bond lengths, bond angles, and intermolecular interactions. This information is invaluable for understanding its physical properties and for designing new derivatives with desired characteristics. Computational methods, such as molecular docking, can be used to predict the binding affinity of this compound and its analogs to biological targets, guiding the design of more potent and selective compounds. nih.gov

| Technique | Information Gained |

| 1H and 13C NMR | Connectivity of atoms, chemical environment |

| Infrared (IR) Spectroscopy | Presence of functional groups |

| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern |

| Single-Crystal X-ray Diffraction | 3D molecular structure, intermolecular interactions |

| Molecular Docking | Predicted binding mode and affinity to a target protein |

Design of Next-Generation Pyrimidine-Based Chemical Tools

The pyrimidine scaffold is a common feature in many biologically active compounds and approved drugs. nih.govekb.eg This makes this compound an attractive starting point for the design of next-generation chemical tools for probing biological systems. These tools can be designed to interact with specific cellular targets, such as enzymes or receptors, to elucidate their function or to serve as leads for drug discovery. researchgate.net

For example, by incorporating photoreactive or fluorescent moieties into the structure of this compound, it may be possible to create photoaffinity probes or fluorescent ligands for target identification and imaging. Furthermore, the synthesis of focused libraries of derivatives with systematic variations in their substituents can be used to establish structure-activity relationships and to optimize their biological activity. mdpi.comnih.gov The design of novel pyrimidine derivatives as inhibitors of protein kinases is a particularly active area of research. nih.gov

Addressing Scalability and Environmental Impact in Large-Scale Production

As with any chemical compound with potential commercial applications, it is crucial to address the scalability and environmental impact of its large-scale production. The principles of green chemistry provide a framework for developing more sustainable synthetic processes. researchgate.neteurekaselect.com This includes the use of renewable starting materials, the minimization of waste, and the use of environmentally benign solvents and catalysts. researchgate.net

Multicomponent reactions are particularly attractive from a green chemistry perspective as they can significantly reduce the number of synthetic steps and improve atom economy. nih.gov The development of catalytic, one-pot procedures for the synthesis of pyrimidines is an active area of research. nih.gov Furthermore, the use of alternative energy sources, such as microwave irradiation or ultrasound, can often accelerate reaction rates and improve yields, leading to more efficient and sustainable processes. acs.org An improved process for the kilo-scale synthesis of 2'-O-(2-methoxyethyl)-pyrimidine derivatives has been described, highlighting the importance of optimizing reaction conditions and purification methods for large-scale production. nih.gov

Interdisciplinary Research Opportunities in Chemical Biology and Materials Science

The unique chemical structure of this compound presents opportunities for interdisciplinary research in fields such as chemical biology and materials science. In chemical biology, derivatives of this compound could be used as chemical probes to study complex biological processes. The pyrimidine ring is a key component of nucleobases, and as such, pyrimidine derivatives have been extensively studied for their potential as anticancer, antiviral, and antimicrobial agents. orientjchem.orgnih.govgsconlinepress.com

In materials science, the nitrogen atoms in the pyrimidine ring can act as ligands for metal ions, making this compound a potential building block for the synthesis of metal-organic frameworks (MOFs) and other coordination polymers. rsc.org These materials have a wide range of potential applications, including gas storage, catalysis, and sensing. The development of pyrimidine-modified porous materials with enhanced performance for applications such as CO2 capture has been reported. rsc.org

Q & A

Basic: What are the standard synthetic routes for (5-Isopropylpyrimidin-2-YL)methanamine, and how can purity be optimized?

Methodological Answer:

The compound is typically synthesized via alkylation or reductive amination of pyrimidine precursors. For example, a pyrimidine ring with a 5-isopropyl substituent can undergo nucleophilic substitution at the 2-position using a methylamine source under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) . Purity optimization involves:

- Chromatographic purification : Flash column chromatography (silica gel, eluting with gradients of ethyl acetate/hexane) removes unreacted starting materials.

- Crystallization : Recrystallization from ethanol or methanol improves crystalline purity.

- Analytical validation : HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) confirms ≥95% purity .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

Discrepancies in biological activity (e.g., inconsistent IC₅₀ values in enzyme inhibition assays) require systematic analysis:

- Replicate studies : Ensure identical experimental conditions (pH, temperature, solvent composition) across labs .

- Structural verification : Confirm compound identity via ¹H/¹³C NMR and high-resolution mass spectrometry to rule out degradation or isomerization .

- Target-specific assays : Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays) to validate mechanism-specific effects .

Basic: What spectroscopic methods are used to characterize this compound?

Methodological Answer:

Key techniques include:

- NMR spectroscopy : ¹H NMR (δ 1.2–1.3 ppm for isopropyl CH₃; δ 8.3–8.5 ppm for pyrimidine protons) and ¹³C NMR (δ 22–25 ppm for isopropyl carbons) confirm substitution patterns .

- Mass spectrometry : ESI-MS in positive ion mode (expected [M+H]⁺ ~166 m/z) verifies molecular weight .

- IR spectroscopy : Peaks near 3350 cm⁻¹ (N-H stretch) and 1600 cm⁻¹ (C=N pyrimidine ring) support structural assignment .

Advanced: What strategies optimize the compound’s solubility for in vivo studies?

Methodological Answer:

Poor aqueous solubility can be addressed via:

- Co-solvent systems : Use DMSO/PEG 400 mixtures (≤10% v/v) to enhance solubility without cytotoxicity .

- Derivatization : Introduce hydrophilic groups (e.g., hydroxyl or carboxylate) at the methanamine moiety while monitoring bioactivity retention .

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) to improve bioavailability .

Advanced: How can computational modeling guide the design of analogs with improved target affinity?

Methodological Answer:

- Molecular docking : Use software like AutoDock Vina to predict binding poses with target receptors (e.g., kinase domains). Focus on hydrogen bonding between the pyrimidine nitrogen and active-site residues .

- QSAR modeling : Train models on existing activity data to prioritize substituents (e.g., bulkier groups at the 5-position) that enhance affinity .

- MD simulations : Simulate ligand-receptor dynamics (e.g., in GROMACS) to assess stability of interactions over time .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .

- Ventilation : Use fume hoods for synthesis and weighing; monitor airborne concentrations with real-time sensors.

- Waste disposal : Collect organic waste in sealed containers for incineration by licensed facilities .

Advanced: How to analyze reaction byproducts during scale-up synthesis?

Methodological Answer:

- LC-MS/MS : Identify impurities (e.g., unreacted intermediates or oxidation byproducts) using reverse-phase chromatography coupled with tandem mass spectrometry .

- Kinetic studies : Vary reaction time and temperature to map byproduct formation pathways (e.g., via Arrhenius plots).

- DoE optimization : Apply Design of Experiments (DoE) to minimize byproducts by adjusting catalyst loading and solvent ratios .

Basic: What are the compound’s stability profiles under different storage conditions?

Methodological Answer:

- Thermal stability : Conduct TGA/DSC to determine decomposition temperatures (typically >150°C for pyrimidines) .

- Light sensitivity : Store in amber vials at –20°C; monitor degradation via HPLC after accelerated UV exposure tests .

- Hydrolytic stability : Assess pH-dependent degradation (e.g., in PBS at pH 2–9) over 72 hours .

Advanced: How to validate the compound’s role in modulating neurotransmitter pathways?

Methodological Answer:

- In vitro electrophysiology : Patch-clamp recordings on neuronal cultures quantify effects on ion channel activity .

- Microdialysis : Measure extracellular neurotransmitter levels (e.g., dopamine, serotonin) in rodent brains post-administration .

- Knockout models : Use CRISPR-edited cell lines to confirm target specificity (e.g., glutamate receptor subtypes) .

Advanced: What analytical methods quantify trace impurities in bulk batches?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.